3-(5-Hydroxypyridin-3-yl)benzaldehyde
Description
Contextualization within the Landscape of Multifunctional Heteroaromatic Compounds
Multifunctional heteroaromatic compounds are molecules that incorporate multiple distinct functional groups and aromatic systems, leading to a synergistic combination of properties. The presence of both a hydroxypyridine and a benzaldehyde (B42025) unit within the same molecule categorizes 3-(5-Hydroxypyridin-3-yl)benzaldehyde as a biaryl compound with significant potential. The interaction between the electron-deficient pyridine (B92270) ring and the electron-rich phenol (B47542), along with the reactive aldehyde group, can give rise to interesting electronic and chemical behaviors. Such hybrid compounds are often explored for their enhanced biological activities and novel material properties. nih.govnih.gov The field of multicomponent reactions (MCRs) is often employed to efficiently synthesize libraries of such complex heterocyclic compounds. chemimpex.com
Structural Significance of Pyridine and Benzaldehyde Moieties in Organic Chemistry
The two core components of this compound, pyridine and benzaldehyde, are fundamental building blocks in organic synthesis.
Pyridine: A six-membered heterocyclic aromatic compound containing one nitrogen atom, pyridine is a ubiquitous scaffold in numerous natural products like nicotine (B1678760) and in many pharmaceutical agents. chemicalbook.com Its basicity, arising from the lone pair of electrons on the nitrogen atom, allows it to act as a catalyst and a ligand in coordination chemistry. sigmaaldrich.com The pyridine moiety is a common feature in drugs due to its ability to improve water solubility and engage in hydrogen bonding, which can be crucial for binding to biological targets. chemicalbook.com The nitrogen atom makes the pyridine ring more polar and reactive compared to benzene (B151609). sigmaaldrich.com
Benzaldehyde: As the simplest aromatic aldehyde, benzaldehyde consists of a benzene ring with a formyl substituent. synthesisspotlight.com The aldehyde group is a versatile functional group that readily undergoes nucleophilic addition and condensation reactions, making it a key intermediate in the synthesis of a wide range of organic compounds, including dyes, perfumes, and pharmaceuticals. nih.govresearchgate.net Benzaldehyde and its derivatives are also found in nature, contributing to the flavor and aroma of almonds, cherries, and other plants. synthesisspotlight.com
The combination of these two moieties in this compound results in a molecule with a rich chemical profile, featuring a nucleophilic phenolic hydroxyl group, a basic pyridine nitrogen, and a reactive aldehyde function.
Overview of Potential Research Trajectories for Aryl-Substituted Hydroxypyridine Aldehydes
The unique structural amalgamation in aryl-substituted hydroxypyridine aldehydes, such as this compound, opens up several promising research avenues. The synthesis of such compounds would likely involve cross-coupling reactions, for instance, a Suzuki or Negishi coupling between a halogenated hydroxypyridine and a formylphenylboronic acid.
Given the established roles of pyridine and phenol derivatives in medicinal chemistry, a primary research trajectory would be the investigation of the biological activity of this class of compounds. nih.gov The presence of a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen and aldehyde oxygen) suggests potential for interaction with biological macromolecules, making them candidates for drug discovery efforts, particularly in anticancer or antimicrobial research. nih.govnih.gov
Furthermore, the conjugated π-system spanning the two aromatic rings, influenced by the electronic nature of the substituents, could lead to interesting photophysical properties. This makes the exploration of their use in materials science, for example as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, a viable research direction. The aldehyde group also provides a handle for further synthetic modifications, allowing for the creation of a diverse library of derivatives with fine-tuned properties.
Chemical Data
Below are interactive data tables detailing the chemical properties of this compound and its constituent parent molecules.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Table 2: Properties of Parent Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
| 3-Hydroxybenzaldehyde (B18108) | C₇H₆O₂ | 122.12 g/mol | Aromatic aldehyde with a hydroxyl group. chemicalbook.com |
| 3-Hydroxypyridine (B118123) | C₅H₅NO | 95.10 g/mol | Aromatic heterocycle with a hydroxyl group. |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 g/mol | A common precursor in cross-coupling reactions. |
| 5-Bromo-3-hydroxypyridine | C₅H₄BrNO | 173.99 g/mol | A potential precursor for synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
3-(5-hydroxypyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(4-9)11-5-12(15)7-13-6-11/h1-8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSDWGMHBDFQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682560 | |
| Record name | 3-(5-Hydroxypyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-47-1 | |
| Record name | 3-(5-Hydroxypyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 5 Hydroxypyridin 3 Yl Benzaldehyde
Retrosynthetic Analysis and Design Principles
The design of a successful synthesis for 3-(5-Hydroxypyridin-3-yl)benzaldehyde hinges on a thorough retrosynthetic analysis, which involves the logical disconnection of the target molecule into simpler, readily available starting materials.
Identification of Key Disconnection Points
The primary disconnection point in this compound is the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. This bond is an ideal candidate for disconnection as it can be formed using a variety of reliable and high-yielding cross-coupling reactions. This leads to two primary synthons: a substituted pyridine and a substituted benzaldehyde (B42025).
Strategic Selection of Precursors and Reagents
Based on the key disconnection, the strategic selection of precursors is crucial. For the pyridine component, suitable precursors could include 3-bromo-5-hydroxypyridine or 3-iodo-5-hydroxypyridine, which are amenable to various cross-coupling reactions. Alternatively, a pyridine-3-boronic acid derivative could be employed. For the benzaldehyde component, 3-formylphenylboronic acid or a 3-halobenzaldehyde would be appropriate choices.
The choice of reagents will be dictated by the specific synthetic approach. For instance, a Suzuki-Miyaura coupling would necessitate a palladium catalyst, a base, and a suitable solvent system.
Direct Synthesis Approaches
Direct synthesis of this compound can be achieved through several established methods, including condensation reactions, carbon-carbon cross-coupling reactions, and multi-component reactions.
Condensation Reactions Involving Benzaldehyde Derivatives and Substituted Pyridines
While less common for the formation of a direct C-C bond between two aromatic rings, condensation reactions can be envisioned in a multi-step synthesis. For example, a precursor containing a reactive methylene (B1212753) group on the pyridine ring could potentially undergo a condensation reaction with a benzaldehyde derivative. However, this approach is generally less direct than cross-coupling methods. A study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes highlights the formation of Schiff bases and hemiaminals, which are different from the target C-C bond formation. mdpi.com
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds between aromatic rings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary routes are feasible:
Route A: Coupling of 3-formylphenylboronic acid with 3-bromo-5-hydroxypyridine.
Route B: Coupling of (5-hydroxypyridin-3-yl)boronic acid with 3-bromobenzaldehyde.
The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While not the most direct route for this specific biaryl synthesis, a Heck-type reaction could be envisioned in a convergent synthesis where one of the aromatic rings is functionalized with a vinyl group.
Negishi Coupling: The Negishi coupling utilizes an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. researchgate.netorgsyn.orgwikipedia.org This method is particularly useful for the coupling of heterocyclic compounds and is known for its high yields and stereoselectivity. orgsyn.org The synthesis of this compound via Negishi coupling could involve the reaction of a (5-hydroxypyridin-3-yl)zinc halide with a 3-halobenzaldehyde.
Below is an interactive data table summarizing typical conditions for these cross-coupling reactions:
| Reaction | Catalyst | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh3)4 | K2CO3 | Toluene/Water | 70-95 |
| Heck | Pd(OAc)2 | Et3N | DMF | 60-85 |
| Negishi | Pd(dba)2/XPhos | - | THF | 75-98 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Multi-Component Reaction (MCR) Strategies for Complex Scaffold Assembly
Chemo-Enzymatic and Bio-Inspired Synthetic Routes
While specific chemo-enzymatic routes for this compound are not extensively documented, the principles of biocatalysis offer promising avenues for its synthesis. nih.gov Chemo-enzymatic cascades, which combine chemical and enzymatic steps, can streamline multi-step synthetic processes. rsc.org For instance, the aldehyde functionality could be generated through an enzymatic reduction of a corresponding carboxylic acid precursor. Carboxylate reductases (CARs) are capable of this selective transformation. mdpi.comresearchgate.net This enzymatic step could be integrated with a preceding chemical reaction, such as a metal-catalyzed cross-coupling to form the biaryl core, in a one-pot synthesis. researchgate.net
Bio-inspired syntheses might draw from the natural production of pyridine-containing compounds. nih.gov Some biosynthetic pathways utilize condensation reactions of smaller aldehydes and ammonia to construct the pyridine ring. google.comrsc.org A bio-inspired approach could therefore involve the condensation of a suitably substituted benzaldehyde derivative with a source of ammonia and another carbonyl compound to form the hydroxypyridine ring.
Synthesis via Functional Group Interconversions on Related Precursors
A common and versatile approach to synthesizing this compound involves the manipulation of functional groups on pre-existing molecular scaffolds.
The aldehyde group is often introduced by the oxidation of a corresponding primary alcohol. For example, the oxidation of (3-(5-hydroxypyridin-3-yl)phenyl)methanol would yield the target compound. A variety of oxidizing agents can be employed for this transformation.
| Oxidizing Agent | Typical Solvent | Reaction Conditions |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature |
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature |
| Dess-Martin periodinane | Dichloromethane (DCM) | Room Temperature |
| Chromium trioxide/Sulfuric acid | Acetone (Jones oxidation) | 0 °C to Room Temperature |
This table presents common oxidizing agents for the conversion of primary alcohols to aldehydes.
A patent for the synthesis of a structurally related compound, 3,5-dihydroxy-4-methoxybenzaldehyde, describes the use of chromium trioxide and sulfuric acid to oxidize the corresponding benzyl alcohol. google.com
The hydroxyl group on the pyridine ring can be introduced at various stages of the synthesis. One method is to start with a pyridine derivative that already contains the hydroxyl group. For instance, heating pyridine with solid potassium hydroxide (B78521) at high temperatures can yield 2-hydroxypyridine. slideshare.net More complex, polysubstituted 3-hydroxypyridines can be synthesized from amino acids and propargyl alcohols. mdpi.com
Alternatively, a protected hydroxyl group, such as a methoxy or benzyloxy group, can be carried through the synthesis and deprotected in a final step. For example, a 5-methoxy-3-substituted pyridine precursor could be used, followed by demethylation to reveal the hydroxyl group.
The formation of the carbon-carbon bond between the phenyl and pyridine rings is a key step. This is often achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for this transformation, typically involving the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. nih.govmdpi.com For the synthesis of this compound, this could involve the coupling of 3-formylphenylboronic acid with a 3-halo-5-hydroxypyridine. The efficiency of Suzuki couplings can be sensitive to the nature of the reactants, with electron-deficient heteroaryl boron derivatives sometimes showing slower transmetalation rates. nih.gov
Nucleophilic aromatic substitution (SNAr) provides another route. nih.gov In this approach, a nucleophilic pyridine derivative could displace a leaving group, such as a halogen, on the benzaldehyde ring, particularly if the ring is activated by electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org Conversely, a nucleophilic benzene derivative could react with a halopyridine.
Optimization of Reaction Parameters and Process Efficiency
The choice of solvent is a key aspect of green chemistry, aiming to reduce the use of hazardous substances. unibo.it For Suzuki-Miyaura reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic reactants and the inorganic base. nih.govbeilstein-journals.org However, there is a drive to replace these solvents with more environmentally benign alternatives. whiterose.ac.uk
Water is considered one of the greenest solvents and its use in organic synthesis is a significant goal of green chemistry. arkat-usa.org Other bio-based solvents derived from renewable resources, such as ethanol or cyrene, are also gaining traction as greener alternatives. youtube.com The ideal "green" solvent is sourced from renewable materials, has low toxicity, and is biodegradable. youtube.com Optimizing reactions to be performed in these greener solvents, or even under solvent-free conditions, is a key consideration for sustainable synthesis.
The synthesis of this compound, a biaryl compound featuring a hydroxyl-substituted pyridine ring linked to a benzaldehyde moiety, is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling reaction stands out as a highly versatile and widely utilized method for the formation of carbon-carbon bonds between aryl and heteroaryl rings. This approach involves the reaction of a halo-substituted pyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a logical retrosynthetic analysis points to the disconnection of the C-C bond between the pyridine and benzene rings. This leads to two key precursors: 3-bromo-5-hydroxypyridine and 3-formylphenylboronic acid. Both of these starting materials are commercially available or can be synthesized through established chemical procedures.
The general synthetic scheme is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.
This synthetic strategy offers several advantages, including mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary precursors. However, the presence of a hydroxyl group on the pyridine ring and an aldehyde group on the phenylboronic acid can present challenges, such as potential side reactions or catalyst inhibition. Therefore, careful selection of the catalytic system and optimization of reaction parameters are crucial for achieving a high yield of the desired product.
Catalytic Systems and Their Mechanistic Roles
The success of the Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and its associated ligands. The catalytic cycle involves a sequence of oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle Overview:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (3-bromo-5-hydroxypyridine) to form a Pd(II) intermediate.
Transmetalation: The boronic acid (3-formylphenylboronic acid), upon activation by a base, transfers its organic group to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A variety of palladium sources can be employed, with common choices being palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). When using a Pd(II) source, a phosphine ligand is typically added to stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand is critical, as it influences the catalyst's stability, activity, and selectivity. For the coupling of heteroaryl halides, bulky and electron-rich phosphine ligands have been shown to be particularly effective.
| Catalyst / Ligand | Common Name | Key Features | Mechanistic Role |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Air-stable Pd(0) source; releases PPh₃ in solution to generate the active catalyst. | Provides the active Pd(0) species directly. The phosphine ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. |
| Pd(OAc)₂ + PPh₃ | Palladium(II) acetate with Triphenylphosphine | Pd(II) precatalyst that is reduced in situ to Pd(0). PPh₃ is a common, inexpensive phosphine ligand. | The phosphine ligand coordinates to the palladium, preventing its precipitation as palladium black and modulating its electronic and steric properties. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | A stable, commercially available catalyst with a bidentate phosphine ligand. | The dppf ligand's wide bite angle is often beneficial for reductive elimination. It is known to be effective for a broad range of Suzuki couplings, including those involving heteroaryl substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Spherical Phosphine Ligands | Bulky, electron-rich monophosphine ligands. | These ligands promote fast oxidative addition and reductive elimination, leading to high catalyst turnover numbers. They are particularly effective for challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides. |
The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can potentially coordinate to the palladium center, which may affect the catalyst's activity. Therefore, the selection of a suitable ligand that can minimize such unproductive interactions is important.
Temperature, Pressure, and Reaction Time Optimization
The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound.
Temperature: The reaction temperature significantly influences the rate of the Suzuki-Miyaura coupling. Generally, these reactions are conducted at elevated temperatures, typically ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the substrates and the chosen catalytic system. For instance, less reactive aryl bromides may require higher temperatures to facilitate the initial oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions, such as protodeboronation of the boronic acid.
Pressure: For most laboratory-scale Suzuki-Miyaura reactions, the reaction is carried out at atmospheric pressure. The use of sealed vessels may be necessary when using low-boiling-point solvents to prevent their evaporation at the required reaction temperature.
Reaction Time: The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion. Reaction times can vary from a few hours to over 24 hours. Prolonged reaction times at high temperatures can increase the likelihood of product degradation or the formation of byproducts.
A systematic approach to optimization would involve screening different combinations of catalysts, ligands, bases, and solvents at a fixed temperature and then optimizing the temperature and reaction time for the most promising conditions.
| Parameter | Range | Considerations |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions. The choice of solvent will also dictate the feasible temperature range. |
| Pressure | Atmospheric | Sufficient for most applications. Sealed vessels may be used with volatile solvents. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC to ensure complete consumption of starting materials and to avoid product degradation. |
Isolation and Purification Protocols
Following the completion of the Suzuki-Miyaura coupling reaction, a systematic workup and purification procedure is necessary to isolate the this compound in high purity.
Initial Workup:
Cooling and Filtration: The reaction mixture is first cooled to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration. Often, the reaction mixture contains insoluble salts which are also removed at this stage.
Quenching and Extraction: The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate, dichloromethane, or a mixture of solvents. The choice of extraction solvent will depend on the polarity of the product.
Washing: The organic layer is washed sequentially with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining inorganic salts and water-soluble impurities.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
The crude product is rarely pure and typically requires further purification. The presence of both a polar hydroxyl group and a moderately polar aldehyde group in the target molecule suggests that column chromatography will be an effective purification method.
| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
| Column Chromatography | Silica Gel | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased. | Separation is based on the differential adsorption of the components of the mixture to the stationary phase. The more polar compounds will adhere more strongly to the silica gel and elute later. |
| Recrystallization | N/A | A suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. | The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the solution. |
The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
Chemical Transformations and Reactivity Profiling of 3 5 Hydroxypyridin 3 Yl Benzaldehyde
Reactivity at the Aldehyde Functional Group
The aldehyde moiety is a primary site for numerous chemical reactions, including oxidation, reduction, nucleophilic additions, and condensations. These transformations are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
Selective Oxidation to Carboxylic Acid Derivatives (e.g., Baeyer-Villiger Rearrangements)
The aldehyde group can be readily oxidized to a carboxylic acid. While many reagents can achieve this, the Baeyer-Villiger oxidation offers a specific pathway using peroxy acids. In this reaction, an oxygen atom is inserted between the carbonyl carbon and its hydrogen. wikipedia.org For aldehydes, this transformation typically results in the formation of a carboxylic acid. adichemistry.comucalgary.ca The mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by a concerted rearrangement where the hydride migrates to the adjacent oxygen atom, leading to the carboxylic acid and a carboxylate leaving group. ucalgary.ca
The migratory aptitude in the Baeyer-Villiger rearrangement is a key factor, with the order generally being H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.comchemistrysteps.com Due to the high migratory aptitude of the aldehydic hydrogen, the reaction selectively yields the corresponding carboxylic acid, 3-(5-hydroxypyridin-3-yl)benzoic acid.
Table 1: Baeyer-Villiger Oxidation of 3-(5-Hydroxypyridin-3-yl)benzaldehyde
| Reactant | Reagent | Expected Product |
|---|
Reduction Reactions to Alcohol and Amine Derivatives
The aldehyde group is susceptible to reduction to form a primary alcohol. This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with a proton source yields the alcohol. For this compound, this reaction produces [3-(5-hydroxypyridin-3-yl)phenyl]methanol. The reaction is typically high-yielding and selective for the aldehyde group under mild conditions.
Furthermore, the aldehyde can be converted into an amine through a process called reductive amination. This one-pot reaction involves the initial formation of an imine or Schiff base by reacting the aldehyde with an amine (such as ammonia or a primary/secondary amine), which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine derivative.
Table 2: Reduction Reactions at the Aldehyde Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | [3-(5-Hydroxypyridin-3-yl)phenyl]methanol |
Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation, Wittig Reactions)
Nucleophilic addition to the carbonyl carbon is a hallmark of aldehyde reactivity, enabling the formation of new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, malononitrile, or ethyl acetoacetate. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, like an amine, which deprotonates the active methylene compound to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com For instance, reacting this compound with malononitrile would be expected to produce 2-{[3-(5-hydroxypyridin-3-yl)phenyl]methylidene}propanedinitrile. nih.govrsc.org
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.org It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then decomposes to form the alkene and a stable triphenylphosphine oxide byproduct. libretexts.orgorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) can often be controlled by the nature of the ylide used. wikipedia.org Reacting this compound with methylenetriphenylphosphorane would yield 3-(3-vinylphenyl)pyridin-5-ol.
Table 3: C-C Bond Forming Reactions via Nucleophilic Addition
| Reaction Name | Reagent Type | Generic Product Structure |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile) | α,β-unsaturated dinitrile |
Formation of Schiff Bases, Oximes, Hydrazones, and Related Imine Derivatives
The aldehyde group readily undergoes condensation reactions with primary amines and related nucleophiles to form various imine derivatives. nih.gov These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
Schiff Bases (Imines): Reaction with primary amines (R-NH₂) results in the formation of N-substituted imines, commonly known as Schiff bases. ijfas.com These compounds are important intermediates in organic synthesis and have applications in various fields.
Oximes: Condensation with hydroxylamine (NH₂OH) yields oximes, which contain the C=N-OH functional group. evitachem.com
Hydrazones: Reaction with hydrazine (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones, characterized by the C=N-NRR' moiety. nih.gov
These reactions are typically reversible and are often catalyzed by acid or base. nih.govijfas.com
Table 4: Formation of Imine Derivatives
| Reactant | Product Class | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base | C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
Reactivity at the Hydroxyl Group on the Pyridine (B92270) Ring
The phenolic hydroxyl group on the pyridine ring is another key site for chemical modification. Its reactivity is primarily centered on the acidic proton and the nucleophilic oxygen atom, allowing for esterification and etherification reactions.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted into an ester by reacting it with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. This reaction transforms the nucleophilic hydroxyl group into an ester functionality. For example, treatment with acetyl chloride would yield 5-(3-formylphenyl)pyridin-3-yl acetate.
Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide) via an Sₙ2 reaction to form the corresponding ether. This would convert this compound to 3-(5-methoxypyridin-3-yl)benzaldehyde. Reductive etherification using an alcohol in the presence of a catalyst is another "green" alternative for this transformation. osti.gov
Table 5: Reactions at the Hydroxyl Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Esterification | Acetyl chloride, Base | 5-(3-Formylphenyl)pyridin-3-yl acetate |
Phenolic Oxidation Pathways
The phenolic hydroxyl group and the aldehyde functional group are susceptible to oxidation. The oxidation of phenolic aldehydes can proceed through several pathways, including the conversion of the aldehyde to a carboxylic acid, functionalization of the aromatic ring, and coupling reactions. nih.gov Studies on analogous compounds such as syringaldehyde and vanillin show that oxidation, for instance by ozone, can lead to the formation of the corresponding carboxylic acids (syringic acid and vanillic acid, respectively). nih.gov This suggests that a primary oxidation pathway for this compound would involve the conversion of the benzaldehyde (B42025) group to a benzoic acid moiety.
Furthermore, oxidative processes can lead to more complex transformations. The oxidation of hydroxybenzaldehydes with reagents like hydrogen peroxide can result in the formation of polyphenolic structures. google.com Depending on the reaction conditions, oxidative coupling between molecules could occur, or ring-opening of the aromatic systems might be initiated, leading to a variety of smaller, multifunctional products. nih.gov
Table 1: Potential Products from Phenolic Oxidation Pathways
| Reactant | Oxidizing Agent | Potential Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Mild Oxidants (e.g., O₃, H₂O₂) | 3-(5-Hydroxypyridin-3-yl)benzoic acid | Aldehyde Oxidation |
| This compound | Strong Oxidants / Specific Catalysts | Hydroxylated or quinone-like derivatives | Ring Hydroxylation/Oxidation |
| This compound | Radical Initiators / Enzymes | Dimeric or polymeric structures | Oxidative Coupling |
Exploration of Tautomeric Equilibria and Protonation States
The 5-hydroxypyridin-3-yl fragment of the molecule is analogous to 3-hydroxypyridine (B118123), which is known to exhibit significant tautomerism. researchgate.netresearchgate.net Tautomers are structural isomers that readily interconvert, and in this case, the process involves the migration of a proton. The key tautomeric forms are the enol (hydroxypyridine) form and the keto (pyridinone) form, which exists as a zwitterion in aqueous solution. researchgate.net
In the gas phase, the enolic form of 3-hydroxypyridine is heavily favored. researchgate.net However, in aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding with water molecules, leading to a state where both the enol and zwitterionic keto forms coexist in nearly equal proportions. researchgate.net This equilibrium is a critical aspect of the molecule's chemistry, as the different tautomers present distinct electronic properties and reactive sites.
Table 2: Tautomeric Forms of the 5-Hydroxypyridin-3-yl Moiety
| Tautomeric Form | Structural Description | Predominant Environment |
|---|---|---|
| Enol Form | Standard hydroxypyridine structure with an aromatic OH group. | Gas Phase / Non-polar Solvents |
| Zwitterionic Keto Form | A pyridinone structure where the nitrogen is protonated (N⁺-H) and the oxygen is deprotonated (O⁻). | Aqueous Solution / Polar Protic Solvents |
Reactivity of the Pyridine Nitrogen Atom
Acid-Base Chemistry and Protonation Behavior
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and susceptible to protonation. In the presence of acids, this nitrogen is the primary site of protonation. Studies on similar molecules, such as 3-hydroxypyridine, have shown that reactions with acids lead to the formation of pyridinium (B92312) salts through the protonation of the ring nitrogen. This occurs even in the presence of other functional groups like the phenolic hydroxyl. Therefore, under acidic conditions, this compound is expected to exist predominantly as the corresponding pyridinium cation.
N-Oxidation and N-Alkylation Pathways
The nucleophilic character of the pyridine nitrogen also allows for other chemical transformations.
N-Alkylation: The nitrogen atom can react with alkylating agents, such as alkyl halides, in the presence of a base. This reaction results in the formation of a quaternary pyridinium salt where an alkyl group is covalently bonded to the nitrogen. Research on related heterocyclic systems like imidazopyridines confirms that alkylation occurs preferentially at the pyridine-like nitrogen atom. fabad.org.tr
N-Oxidation: Pyridine and its derivatives can be oxidized at the nitrogen atom using peroxy acids (e.g., m-CPBA) to form pyridine N-oxides. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions and modifying its coordination properties.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) and Pyridine Rings
Both the benzene and pyridine rings can undergo aromatic substitution reactions, but their reactivity is governed by the electronic nature of the rings and the directing effects of their substituents.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are activated towards attack by nucleophiles. nih.gov The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it a candidate for SNAr, especially if a good leaving group is present at positions 2, 4, or 6. The benzene ring is activated towards SNAr by the electron-withdrawing benzaldehyde group, particularly at the ortho and para positions relative to the aldehyde. nih.gov
Electrophilic Aromatic Substitution (EAS): This type of reaction is favored on electron-rich aromatic rings. The directing effects of the existing substituents determine the position of the incoming electrophile.
On the Pyridine Ring: The hydroxyl group (-OH) is a strongly activating, ortho-para directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the hydroxyl group (positions 4 and 6).
On the Benzene Ring: The aldehyde group (-CHO) is a deactivating, meta-directing group. The 5-hydroxypyridin-3-yl substituent is also expected to be electron-withdrawing and thus meta-directing. Therefore, electrophilic substitution on the benzene ring will be disfavored but would likely occur at the positions meta to both substituents.
Table 3: Summary of Directing Effects for Aromatic Substitution
| Ring | Substituent | Effect on Ring | Reaction Type Favored | Directing Position(s) |
|---|---|---|---|---|
| Pyridine | -OH (at C5) | Activating | Electrophilic | C4, C6 |
| Benzene | -CHO (at C1) | Deactivating | Nucleophilic (ortho, para) | C3, C5 (for Electrophilic) |
| Benzene | 5-Hydroxypyridin-3-yl (at C3) | Deactivating | None | C5 (for Electrophilic) |
Regioselectivity and Directing Effects of Existing Substituents
The regioselectivity of electrophilic aromatic substitution reactions on this compound is governed by the electronic properties of the substituents on both the pyridine and benzene rings. The molecule contains a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a pyridine ring, each influencing the position of incoming electrophiles.
The hydroxyl group on the pyridine ring is a potent activating group, donating electron density to the ring through resonance. This effect increases the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In the case of the pyridine ring in this compound, the positions ortho to the hydroxyl group are C4 and C6, while the para position is C2.
Conversely, the benzaldehyde moiety contains a strongly deactivating aldehyde group. The aldehyde group withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org The aldehyde group is a meta-director, directing incoming electrophiles to the C3 and C5 positions of the benzene ring. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Position | Directing Effect | Predicted Outcome |
|---|---|---|---|
| Pyridine | C2 | para to -OH | Favorable |
| Pyridine | C4 | ortho to -OH | Favorable |
| Pyridine | C6 | ortho to -OH | Less Favorable due to steric hindrance |
| Benzene | C2' | ortho to -CHO | Unfavorable |
| Benzene | C3' | meta to -CHO | Favorable |
| Benzene | C4' | para to -CHO | Unfavorable |
| Benzene | C5' | meta to -CHO | Favorable |
| Benzene | C6' | ortho to -CHO | Unfavorable |
Halogenation, Nitration, and Sulfonation Studies
While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the expected outcomes can be predicted based on the known reactivity of substituted pyridines and benzaldehydes.
Halogenation:
Halogenation of this compound is expected to occur preferentially on the electron-rich pyridine ring. The hydroxyl group will direct the incoming halogen to the C2 and C4 positions. Due to the strong activating nature of the hydroxyl group, this reaction may proceed under mild conditions, potentially without a Lewis acid catalyst. Polysubstitution may also occur, particularly with more reactive halogens like bromine and chlorine.
Nitration:
Nitration of this compound introduces a nitro (-NO2) group, a strong deactivating group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. oatext.com Given the presence of the activating hydroxyl group, nitration is predicted to occur on the pyridine ring at the C2 or C4 positions. However, the strongly acidic conditions of nitration can lead to protonation of the pyridine nitrogen, which would significantly deactivate the ring towards electrophilic attack. This could potentially lead to competitive nitration on the less deactivated benzene ring at the meta position.
Sulfonation:
Sulfonation, the introduction of a sulfonic acid (-SO3H) group, is another important electrophilic aromatic substitution reaction. The reaction is typically performed using fuming sulfuric acid. Similar to nitration, the highly acidic conditions can protonate the pyridine nitrogen, deactivating the ring. Therefore, sulfonation may occur on the benzene ring at the C3' or C5' positions, directed by the aldehyde group.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br2, CCl4 | 2-Bromo-5-(3-formylphenyl)pyridin-3-ol and 4-Bromo-5-(3-formylphenyl)pyridin-3-ol |
| Nitration | HNO3, H2SO4 | 2-Nitro-5-(3-formylphenyl)pyridin-3-ol or 3-(5-Hydroxy-2-nitropyridin-3-yl)benzaldehyde |
| Sulfonation | H2SO4, SO3 | 5-(5-Hydroxypyridin-3-yl)-3-sulfobenzaldehyde |
Chemo- and Regioselective Control in Multifunctional Transformations
The presence of multiple functional groups and reactive sites in this compound presents a significant challenge for achieving chemo- and regioselective transformations. The hydroxyl, aldehyde, and pyridine nitrogen can all participate in various reactions, leading to a mixture of products if not properly controlled.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the aldehyde group can be selectively reduced to an alcohol or oxidized to a carboxylic acid. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. For instance, a mild reducing agent like sodium borohydride would likely reduce the aldehyde without affecting the pyridine or benzene rings.
Regioselectivity:
As discussed previously, regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the existing substituents. To achieve a desired regiochemical outcome, it may be necessary to employ protecting groups to block certain reactive sites. For instance, the hydroxyl group could be protected as an ether or an ester to prevent its interference in a desired reaction on the benzene ring. Similarly, the aldehyde group could be protected as an acetal.
The development of synthetic strategies that allow for precise control over the chemo- and regioselectivity of reactions involving this compound is an active area of research. Such strategies are essential for the efficient synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Table 3: Potential Chemoselective Transformations
| Transformation | Reagents | Product |
|---|---|---|
| Aldehyde Reduction | NaBH4, MeOH | (3-(5-Hydroxypyridin-3-yl)phenyl)methanol |
| Aldehyde Oxidation | KMnO4 | 3-(5-Hydroxypyridin-3-yl)benzoic acid |
| O-Alkylation | CH3I, K2CO3 | 3-(5-Methoxypyridin-3-yl)benzaldehyde |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(5-Hydroxypyridin-3-yl)benzaldehyde, allowing for the precise assignment of proton and carbon atoms and the elucidation of their connectivity.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the primary structural determination of this compound. While specific experimental data for this exact compound is not publicly available, a detailed analysis can be predicted based on its constituent fragments: a 3-substituted benzaldehyde (B42025) and a 3,5-disubstituted pyridine (B92270).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aldehydic proton, the phenolic proton, and the aromatic protons on both the benzene (B151609) and pyridine rings. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically around 9.9-10.0 ppm. chemicalbook.com The phenolic hydroxyl proton (-OH) signal is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic region will be complex due to the coupling between adjacent protons. The protons on the benzaldehyde ring are expected to resonate in the 7.0-8.0 ppm range, while the protons on the hydroxypyridine ring would appear in a similar or slightly more downfield region, characteristic of heteroaromatic systems. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The most downfield signal will be that of the carbonyl carbon of the aldehyde group, anticipated around 190-193 ppm. rsc.orgchemicalbook.com The carbon atoms of the aromatic rings will resonate in the 110-160 ppm region. The carbon atom attached to the hydroxyl group (C-OH) on the pyridine ring is expected to be significantly downfield due to the deshielding effect of the oxygen atom. chemicalbook.com The chemical shifts of the carbons at the junction of the two rings will also provide key structural information.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.9 - 10.1 | Singlet |
| Phenolic OH | Variable (e.g., 9.0 - 10.0) | Broad Singlet |
| Aromatic H (Benzene Ring) | 7.2 - 8.0 | Multiplets |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 193 |
| Aromatic C-O | 155 - 160 |
To definitively assign the proton and carbon signals and establish the connectivity between the benzaldehyde and hydroxypyridine rings, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within both the benzene and pyridine rings. chemicalbook.com Cross-peaks would be observed between protons that are J-coupled, aiding in the assignment of the complex aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon atom. chemicalbook.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the long-range (2-3 bond) correlations between protons and carbons. chemicalbook.com This technique would be instrumental in confirming the linkage between the two aromatic rings by showing correlations between the protons on one ring and the carbons on the other, particularly to the quaternary carbons linking the rings.
The presence of the hydroxyl group on the pyridine ring introduces the possibility of tautomerism, specifically the pyridinol-pyridone equilibrium. Dynamic NMR (DNMR) spectroscopy could be employed to study the kinetics of this tautomeric exchange if it occurs at a rate amenable to the NMR timescale. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals or changes in line shape, which would provide information about the energy barrier of the tautomerization process.
Furthermore, rotation around the C-C single bond connecting the two aromatic rings could lead to different conformations (rotamers). DNMR could potentially be used to study the rotational barrier around this bond, providing insights into the molecule's conformational flexibility.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule, offering a molecular fingerprint.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1680-1700 cm⁻¹. docbrown.info Its precise position can be influenced by conjugation with the aromatic ring.
C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bonds of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. docbrown.info
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic rings, which often give strong Raman signals.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aldehydic C-H stretch | ~2720, ~2820 | Weak |
| Aldehydic C=O stretch | 1680 - 1700 | Strong |
The hydroxyl group in this compound can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding could potentially occur between the hydroxyl proton and the nitrogen atom of the pyridine ring. Intermolecular hydrogen bonding would involve interactions between the hydroxyl group of one molecule and the nitrogen atom or the carbonyl oxygen of another molecule.
IR spectroscopy is a powerful tool for studying these interactions. chemicalbook.com The position, shape, and width of the O-H stretching band are highly sensitive to hydrogen bonding. A sharp band around 3600 cm⁻¹ would indicate a free (non-hydrogen-bonded) O-H group, while a broad band at lower frequencies (e.g., 3200-3400 cm⁻¹) is a hallmark of hydrogen bonding. Concentration-dependent IR studies could help distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. At present, there are no published HRMS data for this compound. Such an analysis would be crucial to confirm its elemental formula, C₁₂H₉NO₂.
Elucidation of Fragmentation Pathways for Structural Confirmation
The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that can help to confirm its structure. A detailed study of the fragmentation pathways of this compound has not yet been reported. This type of study would offer valuable insights into the strength of its chemical bonds and the stability of its various substructures.
X-ray Crystallography
Determination of Solid-State Molecular Conformation and Packing
There are currently no published X-ray crystallographic studies for this compound. Therefore, definitive data on its solid-state conformation and crystal packing arrangement remain to be determined.
Analysis of Intermolecular Interactions
The analysis of intermolecular forces, such as hydrogen bonds and π-π stacking, is critical for understanding the physical properties of a compound. Without X-ray crystallography data for this compound, a detailed analysis of its intermolecular interactions is not possible at this time.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques can provide information about conjugation and the presence of chromophores. The scientific literature does not currently contain any reports on the UV-Vis absorption or fluorescence emission spectra of this compound.
Characterization of Electronic Transitions and Chromophoric Behavior
The chromophoric nature of this compound arises from the delocalized π-electron systems of the benzene and pyridine rings, which are further influenced by the aldehyde (-CHO) and hydroxyl (-OH) functional groups. The electronic absorption spectrum of this compound is expected to be dominated by π→π* and n→π* transitions.
The benzaldehyde moiety typically exhibits weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths. For benzaldehyde itself, theoretical studies have assigned the lowest energy band to an n→π* transition, with stronger π→π* transitions occurring at higher energies. researchgate.net The presence of a hydroxyl group on the benzaldehyde ring, as in 3-hydroxybenzaldehyde (B18108), can modulate these transitions.
When these two ring systems are combined in this compound, the resulting extended conjugation is expected to lead to a bathochromic (red) shift of the principal absorption bands compared to the individual components. The molecule as a whole possesses a delocalized electron system across both rings, influencing its electronic structure. nih.gov The electronic transitions will be a composite of the transitions within the substituted benzaldehyde and hydroxypyridine moieties, likely resulting in a complex UV-Vis spectrum with multiple absorption bands. The strength of the electronic push-pull character of the substituents can also influence the conformation and electronic properties of benzaldehyde derivatives. nih.gov
Table 1: Predicted Electronic Transitions for this compound and Related Compounds
| Compound | Predicted Transition Type | Expected Wavelength Region | Notes |
| This compound | π→π | Shorter Wavelength (Intense) | Extended conjugation likely causes a red-shift compared to individual components. |
| n→π | Longer Wavelength (Weak) | Associated with the carbonyl and nitrogen lone pairs. | |
| 3-Hydroxybenzaldehyde | π→π | ~250-320 nm | Data for 3-hydroxybenzaldehyde can be found in various spectral databases. spectrabase.comnist.govnih.gov |
| n→π | >320 nm | Typically a weak, broad absorption. | |
| 3-Hydroxypyridine (B118123) | π→π* | ~260-320 nm | The exact position is pH-dependent. nih.gov |
Note: The wavelength regions are estimations based on related compounds and general principles of spectroscopy.
Investigation of Solvatochromism and pH Effects on Spectral Properties
The spectral properties of this compound are anticipated to be sensitive to the solvent environment and the pH of the solution due to the presence of the polar hydroxyl and aldehyde groups, as well as the basic nitrogen atom in the pyridine ring.
Solvatochromism:
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission bands with a change in the solvent polarity. wikipedia.org For molecules like this compound, which possess both hydrogen-bond donating (-OH) and accepting (-CHO, pyridine N) sites, both specific (e.g., hydrogen bonding) and non-specific (e.g., dielectric constant) solvent interactions are expected to play a role. nih.govresearchgate.net
An increase in solvent polarity could lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a bathochromic shift (positive solvatochromism). Conversely, if the ground state is more stabilized, a hypsochromic shift will be observed (negative solvatochromism). Given the potential for intramolecular charge transfer in the excited state, positive solvatochromism is a likely outcome for some of the electronic transitions.
pH Effects:
The presence of the phenolic hydroxyl group and the pyridine nitrogen atom makes this compound a pH-sensitive chromophore. Both sites can be protonated or deprotonated depending on the pH of the medium, leading to significant changes in the electronic structure and, consequently, the UV-Vis absorption spectrum. nih.govmdpi.com
At low pH, the pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) cation. This would increase the electron-withdrawing nature of the pyridine ring and likely cause a hypsochromic shift in the π→π* transitions. At high pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide anion. This strong electron-donating group will significantly alter the electronic distribution and is expected to cause a pronounced bathochromic shift of the absorption bands. The interplay of these two ionizable groups will result in a complex pH-dependent spectral behavior, with different species predominating at different pH ranges. The UV-Vis spectra of related pyridine complexes have shown clear pH-dependent changes. researchgate.net
Table 2: Predicted pH-Dependent Species and Spectral Shifts for this compound
| pH Range | Predominant Species | Expected Spectral Shift Compared to Neutral Form |
| Acidic (low pH) | Pyridinium Cation | Hypsochromic (Blue Shift) |
| Neutral | Neutral Molecule | - |
| Basic (high pH) | Phenoxide Anion | Bathochromic (Red Shift) |
This table presents a simplified prediction. The actual pKa values of the hydroxyl and pyridyl groups will determine the precise pH ranges for these transitions.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These in silico methods provide insights into molecular structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 3-(5-Hydroxypyridin-3-yl)benzaldehyde, a DFT study would begin by optimizing the molecule's three-dimensional geometry. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a robust description of the molecule's electronic and geometric parameters. The optimization would yield key data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which further quantify the molecule's reactive nature.
Table 1: Hypothetical Frontier Molecular Orbital and Reactivity Data (Note: The following data is illustrative and not based on actual calculations for this compound)
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Electronegativity (χ) | 4.15 | eV |
| Chemical Hardness (η) | 2.35 | eV |
| Global Electrophilicity (ω) | 3.67 | eV |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atom of the hydroxyl group, the nitrogen atom of the pyridine (B92270) ring, and the oxygen of the aldehyde group. Positive potential would be expected around the hydrogen atoms.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting NMR shifts. Calculated IR frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: The following data is illustrative and not based on actual calculations for this compound)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (Aldehyde H) | 9.98 ppm | N/A |
| ¹³C NMR (Carbonyl C) | 192.5 ppm | N/A |
| IR Freq. (C=O stretch) | 1705 cm⁻¹ | N/A |
| IR Freq. (O-H stretch) | 3450 cm⁻¹ | N/A |
Conformational Analysis and Potential Energy Surface Mapping
The presence of a single bond connecting the pyridine and benzene (B151609) rings in this compound allows for rotational freedom, leading to different conformations. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This analysis identifies the most stable conformer (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers to rotation between them. Understanding the conformational landscape is essential as it can influence the molecule's biological activity and physical properties.
Reaction Mechanism Studies
Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions or the reactivity of the aromatic rings in electrophilic substitution could be investigated. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the reaction's feasibility (thermodynamics) and rate (kinetics), helping to predict reaction outcomes and design new synthetic pathways.
Transition State Characterization for Key Transformations
While specific transition state (TS) characterization for key transformations of this compound is not extensively documented in publicly available literature, the methodologies for such studies are well-established. Key transformations for this molecule would likely involve reactions of the aldehyde and hydroxyl functional groups.
Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state geometry on the potential energy surface. For instance, in the oxidation of the aldehyde group to a carboxylic acid, the TS would involve the interaction with an oxidizing agent. Similarly, for an O-alkylation of the hydroxyl group, the TS would represent the point of maximum energy as the alkylating agent approaches and the new C-O bond begins to form.
The characterization involves frequency calculations, where a single imaginary frequency confirms the located structure as a true transition state. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the TS and provides information about the reaction coordinate.
Table 1: Hypothetical Transition State Parameters for the Oxidation of this compound to 3-(5-Hydroxypyridin-3-yl)benzoic acid
| Parameter | Value | Description |
| Method/Basis Set | B3LYP/6-31G(d,p) | Level of theory used for the calculation. |
| Imaginary Frequency | -1250 cm⁻¹ | The single negative frequency indicating a transition state. |
| Key Bond Distance (C-H) | 1.5 Å | Elongated bond of the aldehyde hydrogen being abstracted. |
| Key Bond Distance (O-H) | 1.2 Å | Forming bond with the oxygen of the oxidizing agent. |
Energetic Profiles and Kinetic Barriers of Reaction Pathways
The energetic profiles of reaction pathways provide a thermodynamic and kinetic understanding of a chemical transformation. By calculating the energies of the reactants, transition states, intermediates, and products, a reaction coordinate diagram can be constructed. The difference in energy between the reactants and the transition state defines the activation energy or kinetic barrier (Ea), which is crucial for predicting reaction rates.
For this compound, a key reaction pathway of interest could be its synthesis via a Suzuki coupling between 3-formylphenylboronic acid and 3-bromo-5-hydroxypyridine. Computational studies would elucidate the energetic landscape of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These calculations help in optimizing reaction conditions by identifying the rate-determining step.
Table 2: Hypothetical Energetic Profile for a Key Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.2 |
| Transition State 2 | +18.7 |
| Products | -15.6 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to observe the motion of atoms and molecules over time, providing insights into the dynamic behavior of this compound.
MD simulations can be used to study how this compound behaves in various solvents or when interacting with biological macromolecules. nih.gov By simulating the molecule in explicit solvent (e.g., water, ethanol), one can analyze its solvation structure, hydrogen bonding network, and conformational flexibility. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and movement of the molecule and its specific functional groups. nih.gov Such simulations are typically run under different ensembles, like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions. nih.gov
Table 3: Hypothetical RMSF Data for this compound in Water
| Atom Group | Average RMSF (Å) | Interpretation |
| Pyridine Ring | 0.5 | Relatively rigid structure. |
| Benzene Ring | 0.6 | Slightly more flexible than the pyridine ring. |
| Aldehyde Group | 1.2 | Higher flexibility due to rotational freedom. |
| Hydroxyl Group | 1.5 | High flexibility and interaction with solvent. |
The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen), along with the aromatic rings, suggests that this compound could undergo self-assembly. MD simulations are a powerful tool to investigate how individual molecules aggregate to form larger, ordered structures. rsc.org By simulating a system with multiple molecules at a certain concentration, one can observe the formation of dimers, oligomers, or even more extended networks driven by intermolecular forces like hydrogen bonding and π-π stacking. Analysis of the radial distribution function and intermolecular interaction energies can provide quantitative data on these self-assembly processes.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with a significant charge separation, often described as having a donor-acceptor character, can exhibit non-linear optical (NLO) properties. nih.gov The hydroxyl group on the pyridine ring can act as an electron donor, while the benzaldehyde (B42025) moiety can function as an electron acceptor. This intramolecular charge transfer is favorable for NLO activity. nih.gov
Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can predict the NLO response of a molecule. nih.gov Key parameters that are calculated include the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). A large hyperpolarizability value, particularly β, is indicative of a strong second-order NLO response. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a crucial indicator; a smaller HOMO-LUMO gap often correlates with higher NLO activity. nih.govnih.gov
Table 4: Hypothetical Calculated NLO Properties for this compound
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 4.5 | Debye |
| HOMO-LUMO Gap | 4.2 | eV |
| First Hyperpolarizability (β) | 250 x 10⁻³⁰ | esu |
These theoretical predictions are valuable for screening potential candidates for applications in optical communications and data storage. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The bifunctional nature of 3-(5-Hydroxypyridin-3-yl)benzaldehyde, possessing both a reactive aldehyde and a nucleophilic hydroxyl group on a rigid biaryl scaffold, positions it as a valuable intermediate for the synthesis of complex molecular architectures.
The aldehyde functional group is a cornerstone of C-C bond formation, readily participating in reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. This allows for the extension of the molecular framework from the benzaldehyde (B42025) portion of the molecule. Benzaldehyde derivatives are known to be precursors for chalcones, which in turn are key starting materials for a variety of heterocyclic systems such as pyrimidines and benzodiazepines. nih.govresearchgate.net
Simultaneously, the 3-hydroxypyridine (B118123) moiety is a structural motif present in numerous natural products and pharmacologically active compounds. mdpi.commdpi.com The hydroxyl group can be alkylated, acylated, or converted into a triflate, which acts as a leaving group for further cross-coupling reactions, enabling the construction of more elaborate structures. mdpi.com The pyridine (B92270) nitrogen also offers a site for potential quaternization or N-oxide formation, further diversifying the range of accessible derivatives. The strategic combination of these reactive sites allows chemists to use this compound as a linchpin to build complex, multi-ring systems that fuse or connect heterocyclic and polycyclic structures.
In medicinal chemistry, the biaryl pyridine motif is considered a "privileged structure," as it is capable of binding to multiple biological targets. The this compound core can serve as a foundational scaffold for creating chemical libraries aimed at drug discovery. By employing scaffold-hopping strategies, chemists can replace existing cores in known active compounds with this pyridinyl-phenyl structure to discover novel intellectual property with potentially improved properties.
The true power of this intermediate lies in its utility for diversification. A library of analogues can be rapidly generated through parallel synthesis.
Precursor Modification : Utilizing a range of substituted 3-formylphenylboronic acids or 3-halo-5-hydroxypyridines in the initial Suzuki coupling can introduce diversity around the core. beilstein-journals.org
Post-Coupling Derivatization : The aldehyde can be converted into a wide array of functional groups (alcohols, amines, carboxylic acids, imines), while the hydroxyl group can be transformed into ethers or esters.
This systematic modification allows for the creation of a large number of distinct molecules from a single, key intermediate, which can then be screened for biological activity against various targets, such as kinases or other enzymes. nih.gov
Design and Synthesis of Functional Derivatives and Analogues
The rational design of derivatives based on the this compound scaffold allows for the fine-tuning of chemical and physical properties for specific applications.
Structure-Property Relationship (SPR) studies are fundamental to understanding how molecular changes affect a compound's function. The this compound scaffold has distinct sites for modification—the aldehyde, the hydroxyl group, and the aromatic rings—making it an excellent platform for such studies. For example, adding electron-withdrawing or electron-donating substituents to either aromatic ring can systematically alter the molecule's electronic properties, acidity, and reactivity. mdpi.com
The table below outlines potential modifications and their predicted impact on the molecule's properties, which is crucial for designing derivatives with specific functions, such as enhanced enzyme inhibition or improved material characteristics. researchgate.netnih.gov
| Modification Site | Example Reaction | Potential Change in Property |
| Aldehyde (-CHO) | Reduction to alcohol (-CH₂OH) | Increased polarity, loss of electrophilicity, H-bond donor capability |
| Aldehyde (-CHO) | Oxidation to acid (-COOH) | Increased acidity and water solubility, metal chelation site |
| Hydroxyl (-OH) | Etherification to (-OR) | Increased lipophilicity, loss of H-bond donor capability |
| Hydroxyl (-OH) | Esterification to (-OCOR) | Increased lipophilicity, introduces new steric bulk |
| Aromatic Rings | Introduction of -NO₂ | Electron-withdrawing effect, increased acidity of -OH |
| Aromatic Rings | Introduction of -OCH₃ | Electron-donating effect, altered electronic distribution |
The 3-hydroxypyridine structure is a well-established bidentate chelating agent for various metal ions. mdpi.com This intrinsic property, combined with the conjugated biaryl system, makes this compound a promising candidate for the development of chemosensors. Upon chelation of a metal ion at the hydroxypyridine site, the electronic properties of the entire conjugated system can be perturbed, leading to a detectable change in its photophysical properties, such as a shift in fluorescence emission or a change in color (colorimetric sensing).
The aldehyde group adds another layer of functionality. It can be used to anchor the sensor molecule to a solid support, such as a polymer or nanoparticle, or it can be used as a reactive site to bind a specific analyte, leading to a measurable signal. By synthesizing derivatives with different substituents on the aromatic rings, the sensitivity and selectivity of these probes can be tuned for specific metal ions or small molecules.
Applications in Functional Materials
The inherent structural features of this compound—rigidity, planarity, and multiple reactive sites—make it an attractive component for the design of advanced functional materials.
The rigid, conjugated biaryl backbone is a desirable characteristic for organic electronic materials. Such structures can facilitate π-π stacking and charge transport, which are crucial for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The hydroxyl and aldehyde groups serve as versatile chemical handles for polymerization or for grafting onto other material backbones.
Furthermore, these reactive sites allow the molecule to be incorporated as a building block (linker or node) in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). researchgate.net The pyridine nitrogen and hydroxyl group can coordinate to metal centers in MOFs, while the aldehyde group can undergo condensation reactions to form the porous networks of COFs. The specific geometry of the linker would dictate the resulting pore size and topology of the framework, making it useful for applications in gas storage, separation, or catalysis. The use of heterocyclic precursors like cyanuric chloride to create functional triazine-based materials highlights the potential for nitrogen-containing heterocycles in materials science. chemicalbook.comsigmaaldrich.comsinocurechem.com
| Structural Feature | Potential Material Application | Rationale |
| Rigid Biaryl Core | Organic Electronics (OLEDs, OFETs) | Promotes π-stacking and charge transport. |
| Hydroxyl & Aldehyde Groups | Polymer Synthesis | Act as reactive sites for polymerization reactions. |
| Hydroxypyridine Moiety | Metal-Organic Frameworks (MOFs) | The N and O atoms can coordinate to metal nodes. |
| Aldehyde Group | Covalent Organic Frameworks (COFs) | Can form imine or other covalent bonds to build the framework. |
| Overall Structure | Surface Modification | Can be grafted onto surfaces to alter their chemical properties. |
Precursor for Organic Frameworks and Self-Assembled Systems
There is currently no publicly available scientific literature that describes the use of this compound as a precursor for the synthesis of organic frameworks or in the development of self-assembled systems. The unique combination of a hydroxylated pyridine ring and a benzaldehyde moiety suggests potential for forming structured materials through various covalent and non-covalent interactions; however, no studies have been published to validate this.
Components for Photoactive Materials and Electronic Devices
Investigations into the potential role of this compound as a component in photoactive materials or for applications in electronic devices have not yielded any published results. While pyridine and benzaldehyde derivatives are known to be used in the development of materials with specific electronic and optical properties, the specific contribution of this compound has not been explored or documented in available research.
Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The utility of this compound as a ligand for the construction of coordination polymers or metal-organic frameworks (MOFs) has not been reported in the scientific literature. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and aldehyde groups present potential coordination sites for metal ions. However, no studies have been found that detail the synthesis, structure, or properties of any coordination polymers or MOFs incorporating this specific ligand. While there is extensive research on coordination polymers and MOFs using other pyridine-based ligands, this particular compound remains uninvestigated in this context. acs.orgresearchgate.net
Supramolecular Gels and Soft Materials
There is no available research data on the use of this compound in the formation of supramolecular gels or other soft materials. The hydrogen bonding capabilities of the hydroxyl group and the potential for other non-covalent interactions would suggest its possibility as a gelator. nih.govjchemrev.com Nevertheless, no studies have been published that demonstrate or investigate the gelation properties of this compound in any solvent system.
Catalytic Roles and Ligand Design
Potential as an Organocatalyst
While specific studies on the organocatalytic activity of 3-(5-hydroxypyridin-3-yl)benzaldehyde are not extensively documented, its functional groups suggest a potential role in this field. The hydroxyl group can act as a hydrogen bond donor, and the pyridine (B92270) nitrogen can function as a Lewis base. This combination could facilitate various organic transformations. For instance, related chiral pyridine derivatives have been explored as organocatalysts in asymmetric synthesis, highlighting the potential of the pyridinyl scaffold in this area.
Ligand Design for Transition Metal Catalysis
The design of effective ligands is crucial for the advancement of transition metal catalysis. chiba-u.jp The structure of this compound offers multiple coordination sites, making it an interesting building block for new ligands.
The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate chelating system for various transition metals. This chelation can stabilize the metal center and influence its catalytic activity. The hydroxypyridinone (HOPO) class of compounds, which are structurally related to the hydroxypyridine moiety in the target molecule, are well-known for their strong chelation of hard metal ions like iron(III). kcl.ac.ukresearchgate.net The stability of the resulting metal complexes is a key factor in their potential catalytic applications. The aldehyde group, while generally a weaker coordinator, could also interact with the metal center or be modified to enhance coordination.
Table 1: Potential Coordination Modes of this compound
| Functional Group | Potential Role in Coordination |
| Pyridine Nitrogen | Lewis basic site for metal binding. |
| Hydroxyl Group | Can deprotonate to form an anionic oxygen donor, creating a strong bond with the metal. |
| Aldehyde Oxygen | Can act as a weak donor, potentially influencing the electronic properties of the metal center. |
The synthesis of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis. The introduction of chirality can be achieved by various methods, such as the incorporation of a chiral substituent on the pyridine ring or the benzaldehyde (B42025) moiety. Chiral pyridine-containing ligands have been successfully employed in a range of enantioselective transformations, including hydrogenations and carbon-carbon bond-forming reactions. miami.edumdpi.comguiryresearchgroup.comnih.gov The development of chiral versions of this molecule could lead to new catalysts for producing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries. pleiades.online
Participation in Specific Catalytic Reactions
The reactivity of the aldehyde and hydroxypyridine functionalities suggests that this compound or its derivatives could participate in or mediate specific catalytic reactions.
The aldehyde group is redox-active and can be either oxidized to a carboxylic acid or reduced to an alcohol. This reactivity is central to many catalytic processes. For instance, the selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, and various catalysts have been developed for this purpose. mdpi.com Conversely, the reduction of aldehydes to alcohols is another key reaction. While the direct catalytic role of this compound in these processes has not been reported, its aldehyde group could be a target for such transformations or be incorporated into a larger catalytic system.
C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. The hydroxypyridine moiety can act as a directing group in metal-catalyzed C-H activation reactions. This approach enables the selective functionalization of specific C-H bonds in a molecule. While there is no direct literature on the use of this compound in this context, the principle has been demonstrated with other pyridine-containing molecules. Derivatives of this compound could potentially be designed to mediate C-H activation and subsequent functionalization, leading to the synthesis of complex molecules.
Involvement in Condensation and Coupling Reactions
The chemical scaffold of this compound, which integrates an aldehyde functional group with a hydroxyl-substituted pyridine ring, makes it a versatile precursor in various carbon-carbon bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures, particularly in the realm of ligand design for catalysis and functional materials. The aldehyde group serves as a reactive site for condensation reactions, while the pyridine ring, particularly if modified to a halide, can participate in cross-coupling reactions.
Condensation Reactions
Condensation reactions involving an aldehyde are crucial for the synthesis of diverse molecular structures. For this compound, the aldehyde moiety is the primary site of reactivity in these transformations.
Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. bas.bg In the case of this compound, this reaction would involve its aldehyde group reacting with compounds containing an acidic methylene group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. bas.bgresearchgate.net The reaction proceeds through the formation of a C=C double bond, yielding a substituted alkene. bas.bg The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. Subsequent elimination of a water molecule leads to the final product. rsc.org The presence of both acidic and basic sites on a catalyst can enhance the reaction rate. rsc.org This reaction is instrumental in synthesizing α,β-unsaturated acids and their derivatives, which are valuable intermediates in organic synthesis. researchgate.net
Claisen-Schmidt Condensation (Chalcone Synthesis): Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone (B1666503). researchgate.netjetir.orgnih.gov In this context, this compound would react with an acetophenone derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.netnih.gov The reaction can also be performed under solvent-free conditions by grinding the reactants with a solid base. jetir.orgrsc.org The resulting chalcone (B49325) would incorporate the 3-(5-hydroxypyridin-3-yl) moiety, a structural motif that can be explored for various applications, including the development of novel therapeutic agents. nih.gov
Schiff Base Formation: The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). jmchemsci.comorientjchem.orgsemanticscholar.org This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. jmchemsci.com The reaction is often catalyzed by an acid or a base. jmchemsci.com The resulting Schiff base ligands, containing the 3-(5-hydroxypyridin-3-yl) framework, can coordinate with various metal ions through the imine nitrogen and the pyridinic nitrogen, as well as the hydroxyl group, forming stable metal complexes. semanticscholar.orgresearchgate.netresearchgate.net The flexibility in the choice of the primary amine allows for the synthesis of a wide array of ligands with tailored steric and electronic properties.
Table 1: Overview of Condensation Reactions with this compound
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Basic catalyst (e.g., Piperidine) bas.bgresearchgate.net | Substituted Alkene |
| Claisen-Schmidt Condensation | Acetophenone Derivative | Base (e.g., NaOH, KOH) researchgate.netnih.gov | Chalcone |
| Schiff Base Formation | Primary Amine | Acid or Base catalyst jmchemsci.com | Schiff Base (Imine) |
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While this compound itself is not a direct substrate for these reactions, its halogenated derivatives are excellent candidates for such transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com A bromo- or iodo-substituted derivative of this compound could be synthesized and subsequently used in a Suzuki-Miyaura reaction. For instance, coupling of such a halogenated derivative with an arylboronic acid would yield a biaryl structure, effectively extending the conjugation of the system. researchgate.netnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org
Heck-Mizoroki Reaction: The Heck-Mizoroki reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orguwindsor.ca Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as a substrate. nih.govnih.gov The reaction with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a new carbon-carbon bond at the position of the halogen, leading to the synthesis of stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. wikipedia.org The mechanism involves oxidative addition of the halide to palladium(0), followed by migratory insertion of the alkene and β-hydride elimination. nih.gov
Table 2: Potential Coupling Reactions of Halogenated this compound Derivatives
| Reaction Type | Reactant | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) researchgate.netnih.gov | Biaryl Compound |
| Heck-Mizoroki Reaction | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgnih.gov | Substituted Alkene |
Emerging Research Avenues and Future Outlook
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of complex molecules like 3-(5-Hydroxypyridin-3-yl)benzaldehyde are increasingly benefiting from the adoption of flow chemistry and automated synthesis. These platforms offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better scalability compared to traditional batch processes.
Future research will likely focus on developing robust, multi-step flow syntheses of the core structure and its analogues. Automated platforms could then be employed to rapidly generate large libraries of derivatives by reacting the aldehyde or hydroxyl group with a diverse set of building blocks. This high-throughput approach is invaluable for screening applications, such as in drug discovery or materials development, where a wide range of structural variations must be tested to identify optimal properties. The use of such technologies could accelerate the discovery of novel applications for this versatile scaffold.
Advancements in Green Chemistry Approaches for Synthesis and Application
The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact through the use of sustainable materials and processes. rsc.org Future research into this compound will undoubtedly be guided by these principles. This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents like water, and are catalyzed by non-toxic, recyclable catalysts. rsc.org
For instance, the synthesis of the pyridine (B92270) core can be achieved through catalytic methods that avoid harsh conditions. nih.govgoogle.com Furthermore, reactions involving the aldehyde group, such as condensations, can be performed under solvent-free conditions to minimize waste. rsc.org The use of alternative energy sources, such as sonochemistry or microwave irradiation, can also shorten reaction times and reduce energy consumption, making the synthesis more efficient and eco-friendly. nih.gov
Table 1: Potential Green Chemistry Strategies
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Deriving precursors from biomass or bio-based platform chemicals. | Reduces reliance on petrochemicals. |
| Atom Economy | Employing addition and cycloaddition reactions to build the core structure. | Maximizes incorporation of starting materials into the final product. |
| Use of Safer Solvents | Performing reactions in water or supercritical CO2. rsc.org | Eliminates the use of volatile organic compounds (VOCs). |
| Energy Efficiency | Utilizing microwave-assisted or sonochemical methods for synthesis. nih.gov | Drastically reduces reaction times and energy input. |
| Catalysis | Developing recyclable solid-phase or biocatalysts for key reaction steps. | Improves sustainability and reduces catalyst waste. |
Discovery of Novel Reactivity Patterns and Unexplored Transformations
The rich functionality of this compound offers a playground for discovering new chemical reactions. While the aldehyde group readily participates in classic transformations like Wittig reactions, reductive aminations, and condensations, its placement on the biaryl system could lead to unique reactivity. rsc.orgnih.gov
Future studies may explore:
Tandem Reactions: Designing one-pot sequences where both the aldehyde and the hydroxypyridine moiety react sequentially to build complex heterocyclic systems.
C-H Functionalization: Using modern catalytic methods to directly functionalize the aromatic C-H bonds on either the benzene (B151609) or pyridine ring, providing a direct route to highly substituted derivatives. acs.org
Multicomponent Reactions: Employing the compound as a key building block in three- or four-component reactions to rapidly generate molecular complexity. oiccpress.com
Transformations of the Hydroxypyridine Ring: The 3-hydroxypyridine (B118123) unit can be a precursor to other functional groups. For example, conversion of the hydroxyl group to a triflate would enable various palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents. mdpi.comresearchgate.net
Table 2: Potential Unexplored Reaction Pathways
| Functional Group | Potential Reaction Type | Anticipated Outcome |
|---|---|---|
| Benzaldehyde (B42025) | Asymmetric Aldol (B89426) or Henry Reactions | Creation of new chiral centers. |
| Hydroxypyridine | O-alkylation or O-arylation | Modification of solubility and electronic properties. |
| Pyridine Nitrogen | N-Oxidation or N-alkylation | Altering the electronic nature and coordinating ability of the ring. |
| Entire Scaffold | Intramolecular Cyclization | Formation of novel fused heterocyclic ring systems. |
Development of Advanced Spectroscopic Probes Utilizing the Compound's Core Structure
The structural motif of a biarylpyridine is a well-established platform for the design of fluorescent chemosensors. nih.gov The this compound scaffold is particularly promising due to the presence of multiple potential coordination sites: the pyridine nitrogen, the phenolic oxygen, and the aldehyde oxygen. This arrangement makes it an ideal candidate for development as a selective sensor for metal ions or anions.
Upon coordination with a target analyte, the molecule's electronic structure and conformational freedom can be altered, leading to a detectable change in its fluorescence properties (e.g., intensity or wavelength), a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov Future research could focus on synthesizing a library of derivatives where substituents are varied to tune the sensor's selectivity and sensitivity for specific analytes of environmental or biological importance, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺) or biologically relevant anions. researchgate.net
Table 3: Concepts for Spectroscopic Probe Development
| Target Analyte | Proposed Design Strategy | Sensing Mechanism |
|---|---|---|
| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | Utilize the N,O-bidentate chelation site of the hydroxypyridine. nih.gov | Chelation-Enhanced Fluorescence (CHEF). |
| Anions (e.g., F⁻, CN⁻) | Incorporate hydrogen-bond donor groups on the scaffold. | Fluorescence quenching or enhancement via hydrogen bonding interactions. |
| Thiols / Biothiols | Modify the aldehyde into a Michael acceptor. | Turn-on fluorescence upon nucleophilic addition. |
| pH Sensing | Exploit the protonation/deprotonation of the pyridine nitrogen or hydroxyl group. | Ratiometric fluorescence changes based on pH. |
Exploration of Potential in Advanced Chemical Technologies
Beyond the laboratory, the unique structure of this compound makes it a candidate for integration into various advanced technologies.
Materials Science: Pyridine-containing polymers are known for their applications in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com This compound could serve as a functional monomer to create novel polybenzimidazoles or other polymers. dntb.gov.ua The multiple coordination sites also make it an excellent candidate for designing metal-organic frameworks (MOFs) with tailored porosity and catalytic activity.
Catalysis: The hydroxypyridine moiety can act as a bidentate ligand to coordinate with metal centers, creating novel catalysts for a range of organic transformations. The proximity of the aldehyde could allow for substrate pre-organization or participation in the catalytic cycle.
Nanotechnology: Benzaldehyde-functionalized polymers can self-assemble into reactive nanostructures like vesicles or micelles. nih.gov Incorporating this compound into such systems would create nanomaterials with reactive surfaces that can be further functionalized for applications in targeted drug delivery or diagnostics.
The continued exploration of these research avenues will be critical in translating the chemical potential of this compound into practical and innovative technological solutions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-(5-Hydroxypyridin-3-yl)benzaldehyde, and how can reaction parameters be optimized?
- Methodological Answer : A plausible route involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between 5-hydroxypyridin-3-ylboronic acid and 3-bromobenzaldehyde. Optimization includes testing palladium catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/H₂O), and bases (e.g., Na₂CO₃) under inert conditions (60–80°C). Reaction progress can be monitored via TLC or HPLC to adjust reaction time and temperature for maximal yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is the structure of this compound confirmed using spectroscopic and analytical methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–9.0 ppm for pyridine and benzaldehyde rings) and the aldehyde proton (δ ~9.8–10.2 ppm).
- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ confirm the aldehyde C=O stretch, while O–H stretches (3200–3600 cm⁻¹) indicate phenolic hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 215.08 for C₁₂H₉NO₂).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, critical for confirming regiochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Standard assays include:
- Broth Microdilution : To determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar Diffusion : Zone-of-inhibition measurements to assess broad-spectrum activity.
- Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic effects over 24 hours. Controls (e.g., ampicillin) and solvent blanks are essential to validate results .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR and molecular docking predict the biological activity of this compound?
- Methodological Answer :
- 3D-QSAR : Develop a Comparative Molecular Field Analysis (CoMFA) model using aligned chalcone-like derivatives. Steric/electrostatic contour maps guide substituent modifications to enhance activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin for anticancer activity). Analyze binding poses and interaction scores (e.g., hydrogen bonds with pyridine N, hydrophobic contacts with benzaldehyde) to prioritize analogs for synthesis .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities.
- Assay Standardization : Control variables like inoculum size, media pH, and incubation temperature.
- Redundant Testing : Replicate assays in multiple labs with shared protocols.
- Meta-Analysis : Statistically aggregate data from independent studies to identify trends .
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde ring to improve electrophilicity.
- Bioisosteric Replacement : Replace the pyridine hydroxyl with a methoxy group to enhance metabolic stability.
- Hybrid Derivatives : Conjugate with thiazolidinone or isoxazole moieties (via Knoevenagel condensation) to broaden bioactivity .
- SAR Studies : Synthesize analogs with varied substituent positions (e.g., 2-, 4-pyridinyl) and correlate with activity data to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
